![molecular formula C10H12O2 B13308565 1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13308565.png)
1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde is an organic compound that features a cyclobutane ring substituted with a furan-2-ylmethyl group and an aldehyde functional group. This compound is of interest due to its unique structure, which combines the reactivity of the aldehyde group with the stability of the cyclobutane ring and the aromaticity of the furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or other ring-closing methods.
Introduction of the Furan-2-ylmethyl Group: This step often involves the use of furan derivatives and appropriate coupling reactions.
Aldehyde Functionalization:
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to a primary alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution on the furan ring can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: 1-[(Furan-2-yl)methyl]cyclobutane-1-carboxylic acid.
Reduction: 1-[(Furan-2-yl)methyl]cyclobutanemethanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the reactivity of aldehydes and the stability of cyclobutane rings.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism by which 1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde exerts its effects depends on the specific reactions it undergoes. The aldehyde group is highly reactive and can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. The cyclobutane ring provides structural stability and can influence the overall reactivity of the molecule.
Comparación Con Compuestos Similares
Cyclobutane-1-carbaldehyde: Lacks the furan-2-ylmethyl group, making it less reactive in certain contexts.
Furan-2-carbaldehyde: Lacks the cyclobutane ring, which affects its stability and reactivity.
1-[(Furan-2-yl)methyl]cyclopentane-1-carbaldehyde: Similar structure but with a cyclopentane ring, which can influence its chemical properties.
Uniqueness: 1-[(Furan-2-yl)methyl]cyclobutane-1-carbaldehyde is unique due to the combination of the cyclobutane ring, furan ring, and aldehyde group. This combination provides a balance of stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C10H12O2 |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
1-(furan-2-ylmethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H12O2/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6,8H,2,4-5,7H2 |
Clave InChI |
RAEFXKDNFPWTND-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CC2=CC=CO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



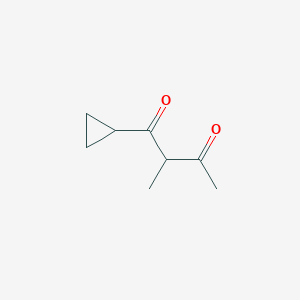
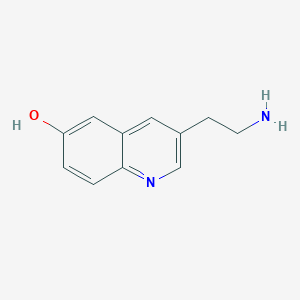
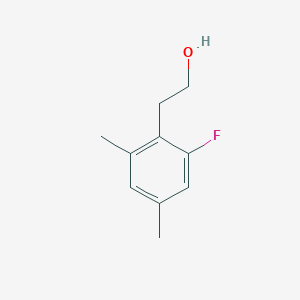
![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B13308507.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13308519.png)
![3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308526.png)

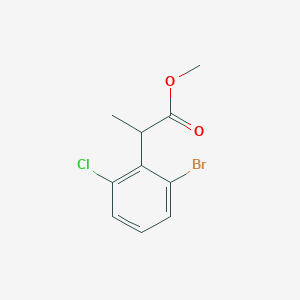
![4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13308539.png)
![1-[2-(1H-1,2,4-Triazol-1-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13308542.png)

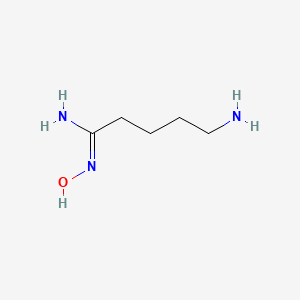
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13308554.png)
